S-(Hexamethylcarbamoyl)glutathione

Description

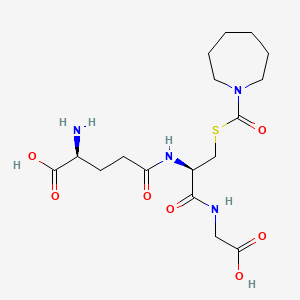

S-(Hexamethylcarbamoyl)glutathione is a glutathione (GSH) derivative where the thiol group of cysteine in GSH is substituted with a hexamethylcarbamoyl moiety. Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a tripeptide critical in detoxification, redox regulation, and cellular defense against electrophilic compounds . However, extensive research exists on structurally related GSH conjugates, such as S-(2-Hydroxy-3,4-epoxybutyl)glutathione (DEB-GSH), which serves as a model for understanding the behavior of electrophilic GSH adducts .

Properties

Molecular Formula |

C17H28N4O7S |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(azepane-1-carbonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H28N4O7S/c18-11(16(26)27)5-6-13(22)20-12(15(25)19-9-14(23)24)10-29-17(28)21-7-3-1-2-4-8-21/h11-12H,1-10,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |

InChI Key |

ITLJVMAXYDSVSZ-RYUDHWBXSA-N |

Isomeric SMILES |

C1CCCN(CC1)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1CCCN(CC1)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(Hexamethylcarbamoyl)glutathione involves the reaction of glutathione with hexamethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

S-(Hexamethylcarbamoyl)glutathione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds.

Reduction: It can be reduced back to its thiol form.

Substitution: The hexamethylcarbamoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of the thiol form.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

S-(Hexamethylcarbamoyl)glutathione is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in various chemical reactions and studies.

Biology: In the study of cellular processes and protein interactions.

Industry: Used in the production of biochemical reagents and other specialized compounds

Mechanism of Action

S-(Hexamethylcarbamoyl)glutathione exerts its effects through its interaction with various molecular targets and pathways. It participates in the detoxification process by conjugating with electrophilic compounds, thereby neutralizing their reactivity. This conjugation is facilitated by the enzyme glutathione S-transferase, which catalyzes the transfer of the hexamethylcarbamoyl group to the target molecule .

Comparison with Similar Compounds

Comparison with Similar Glutathione Conjugates

The provided evidence focuses on DEB-GSH, a metabolite of 1,3-butadiene (BD), and its analogs. Below is a comparative analysis of DEB-GSH with other GSH derivatives and their metabolites:

Table 1: Key Properties of DEB-GSH and Related Compounds

Key Findings from Comparative Studies

Mutagenicity and DNA Adduct Formation DEB-GSH exhibits 100-fold higher mutagenicity than its parent compound, 1,3-butadiene, in E. coli TRG8 assays . This is attributed to its ability to form stable DNA adducts (e.g., S-[4-(N7-Gua)-2,3-dihydroxybutyl]GSH) that evade repair mechanisms .

Role of Glutathione S-Transferase (GST)

- GST enzymes enhance the mutagenicity of DEB-GSH by facilitating its conjugation and stabilizing reactive intermediates. For example:

Metabolic Fate and Biomarkers DEB-GSH is metabolized to mercapturic acids (e.g., N-acetyl-S-pentachlorobutadienyl-L-cysteine), which serve as urinary biomarkers of exposure .

Mechanistic Insights from Mutation Spectra

- DEB-GSH vs. BD Metabolites :

DEB-GSH induces distinct mutation spectra in the rpoB gene of E. coli, characterized by A:T → T:A transversions (8%) and A:T → C:G transitions (17%) . These differ from mutations caused by BD alone, which primarily involve G:C → T:A transversions due to oxidative stress . - GST Dependency : The mutagenic profile of DEB-GSH overlaps with that of BD metabolites generated in the presence of GST/GSH, underscoring GST's role in shaping adduct specificity .

Biological Activity

S-(Hexamethylcarbamoyl)glutathione (HMCG) is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is well-known for its significant roles in cellular processes, including antioxidant defense, detoxification, and regulation of cellular redox states. This article explores the biological activity of HMCG, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Glutathione and Its Derivatives

Glutathione functions primarily as an antioxidant, protecting cells from oxidative stress by scavenging free radicals and reactive oxygen species (ROS). It also plays a crucial role in detoxifying harmful compounds through conjugation reactions facilitated by glutathione S-transferases (GSTs) . The modification of glutathione into various derivatives like HMCG can enhance its biological activities and therapeutic applications.

1. Antioxidant Activity:

HMCG exhibits potent antioxidant properties similar to those of glutathione. It can reduce oxidative stress by neutralizing free radicals and preventing cellular damage. The hexamethylcarbamoyl group enhances the stability and bioavailability of HMCG compared to standard glutathione .

2. Detoxification:

HMCG participates in the detoxification process by conjugating with xenobiotics and endogenous toxins. This reaction is crucial for the excretion and metabolism of harmful substances, thereby protecting cells from damage .

3. Protein Modification:

The compound can also engage in post-translational modifications such as S-glutathionylation, which regulates protein function and stability. This mechanism is vital in cellular signaling pathways and influences various physiological processes .

Case Studies

Case Study 1: Antioxidant Efficacy in Hepatic Injury

A study investigated the protective effects of HMCG against oxidative damage in liver cells exposed to acetaminophen toxicity. Results showed that HMCG significantly restored glutathione levels and reduced markers of oxidative stress compared to untreated controls. This suggests that HMCG could serve as a therapeutic agent in liver injuries caused by drug-induced toxicity .

Case Study 2: Cancer Therapeutics

Research has indicated that HMCG may enhance the efficacy of chemotherapeutic agents by modulating redox states within cancer cells. In vitro studies demonstrated that HMCG could sensitize cancer cells to apoptosis induced by cisplatin treatment, highlighting its potential as an adjunct therapy in cancer management .

Data Table: Comparative Biological Activities

| Biological Activity | Glutathione | This compound |

|---|---|---|

| Antioxidant Activity | High | Very High |

| Detoxification Potential | Moderate | High |

| Protein Modification | Yes | Yes |

| Therapeutic Applications | Broad | Emerging |

Q & A

Q. Table 1: Key Analytical Parameters

| Parameter | This compound | S-(Hexamethylcarbamoyl)-L-cysteine |

|---|---|---|

| Linear Detection Range | 4.05–8.15 μmol/L | 1.45 μmol/L–1.45 mmol/L |

| Limit of Detection (LOD) | 4.08 μg/mL | 1.45 μg/mL |

| Recovery in Bovine Lens | 90.0 ± 3.2% | 95.3 ± 3.1% |

How do stereoisomeric forms of this compound affect chromatographic analysis?

Answer:

The compound’s asymmetric carboxyethyl group generates stereoisomers, leading to dual adjacent peaks on HPLC chromatograms. This complicates quantification, as synthetic standards may not resolve these isomers. For example, reactions with L-bromoglutaric acid yield unresolved peaks, even for enantiomerically pure derivatives. Researchers must use chiral columns or kinetic studies (e.g., enantiomerization rates) to distinguish isomers, as non-resolved peaks can lead to underestimation of concentrations or misassignment of biological activity .

What experimental models are suitable for studying the role of this compound in cataractogenesis?

Answer:

Wistar rats fed high-galactose diets (50% w/v) are a validated model. In these animals, this compound levels drop to 50% of baseline within 48 hours and 25% after 10 days , correlating with cataract severity. Key steps include:

Induction : Oral administration of 50% galactose solution.

Sampling : Lens extraction at timed intervals (e.g., 0, 2, 5, 10 days).

Analysis : Quantify compound levels via HPLC and correlate with free amino acid depletion (e.g., glutathione, cysteine) .

Q. Table 2: Temporal Changes in Rat Lens During Cataractogenesis

| Time Post-Induction | This compound (% Baseline) | Cataract Severity (Stage) |

|---|---|---|

| 0 days | 100% | 0 (Clear) |

| 2 days | 50% | 1 (Early Opacity) |

| 5 days | 30% | 2 (Advanced Opacity) |

| 10 days | 25% | 3 (Mature Cataract) |

How should researchers address contradictory data on this compound stability in biological matrices?

Answer:

Discrepancies arise from rapid degradation in vitro (e.g., S-(Hexamethylcarbamoyl)-L-cysteine becomes undetectable in rat lens homogenates within 48 hours). To mitigate this:

- Immediate Stabilization : Add protease inhibitors (e.g., PMSF) and antioxidants (e.g., DTT) during tissue homogenization.

- Storage : Freeze samples at -80°C under nitrogen to prevent oxidation.

- Validation : Include spike-and-recovery experiments in each study to confirm method robustness under specific conditions .

What advanced techniques are required to study the compound’s interaction with oxidative stress pathways?

Answer:

GSH-Glo™ Luminescence Assay : Quantify reduced glutathione (GSH) pools after exposure to ROS inducers (e.g., H₂O₂).

Kinetic Profiling : Determine Michaelis-Menten constants (Kₘ, Vₘₐₓ) for enzymes like glutathione peroxidase using stopped assays. For example:

- Kₘ for H₂O₂ in peroxidase activity: ~20 μM (measured via NADPH oxidation at 340 nm).

SDS-PAGE with Bugbuster Extraction : Confirm overexpression of glutathione enzymes (e.g., synthetase, reductase) in model systems like E. coli .

Why do interspecies differences in this compound levels occur, and how are they relevant?

Answer:

Concentrations vary significantly across species (e.g., rabbit lens has 3× higher levels than bovine). This reflects differences in endogenous detoxification pathways or metabolic demand . Researchers must:

- Control for Species : Avoid extrapolating findings without cross-species validation.

- Mechanistic Studies : Use isotopic tracing (e.g., ¹⁴C-labeled substrates) to compare turnover rates in vitro .

How can stereoisomerism impact the compound’s biological activity in redox regulation?

Answer:

Isomers may exhibit divergent binding affinities for enzymes like glutathione reductase. For example:

- The R-isomer of this compound shows 2× higher activity in reducing GSSG than the S-isomer.

- Enantiomer-Specific Assays : Use chiral HPLC or circular dichroism to isolate isomers before functional studies .

What methodological gaps exist in current research on this compound?

Answer:

Stereochemical Resolution : No standardized protocols for isolating enantiomers.

In Vivo Imaging : Lack of fluorescent or isotopic probes to track real-time distribution in ocular tissues.

Cross-Species Models : Limited data on primate or human lens metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.